N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-25-14-7-5-13(6-8-14)15-11-26-18(19-15)22-16(9-12(2)21-22)20-17(23)10-24-3/h5-9,11H,4,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLYJZNXXHQDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C15H16N4OS. It consists of a thiazole ring, a pyrazole moiety, and an ethoxyphenyl group, which are known for their biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
The compound's mechanism of action appears to involve the inhibition of specific kinases and induction of apoptosis in cancer cells. For example, studies indicate that pyrazole derivatives can inhibit Aurora-A kinase, leading to significant anticancer effects.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Research suggests that compounds with similar structures exhibit inhibition of inflammatory cytokines and enzymes involved in the inflammatory response.
Case Studies
Several studies have assessed the biological activity of related compounds:
- Study on Pyrazole Derivatives : A comprehensive evaluation of various pyrazole derivatives showed that those with thiazole substitutions demonstrated enhanced cytotoxicity against multiple cancer cell lines (e.g., MCF7, A549) compared to their non-thiazole counterparts .
- In Vivo Studies : Animal models treated with similar thiazole-pyrazole compounds exhibited reduced tumor growth rates and improved survival rates compared to control groups .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate a strong interaction with kinases involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below compares the target compound with structurally related molecules from the evidence:
Substituent Effects on Properties and Activity
Electronic and Steric Influences
- Ethoxyphenyl vs. In contrast, chlorophenyl groups () are electron-withdrawing, favoring hydrophobic interactions but reducing metabolic stability .
- Methoxyacetamide vs. Benzamide : The methoxyacetamide in the target compound offers a smaller steric profile than bulkier benzamide derivatives (), possibly improving membrane permeability .
Computational and Analytical Insights
- Multiwfn Analysis (): Electron localization function (ELF) studies would highlight charge distribution differences between the target’s methoxyacetamide and ’s difluorobenzamide.
- HPLC and NMR Data : Purity and structural confirmation methods for analogs () validate the reliability of synthetic routes applicable to the target compound .
Preparation Methods
Bromination of 4-Ethoxyacetophenone
4-Ethoxyacetophenone is treated with bromine in glacial acetic acid at 0–5°C to yield 2-bromo-1-(4-ethoxyphenyl)ethan-1-one. This α-bromo ketone is critical for subsequent cyclization. The reaction proceeds via electrophilic substitution, with acetic acid acting as both solvent and catalyst. Excess bromine is quenched with sodium bisulfite, and the product is purified via recrystallization from ethanol (yield: 85–90%).
Thiazole Ring Formation
The α-bromo ketone is reacted with thiourea in refluxing ethanol (4–6 hours), facilitating cyclization to 4-(4-ethoxyphenyl)thiazol-2-amine. Thiourea acts as a sulfur and nitrogen donor, with the reaction mechanism involving nucleophilic attack by the thiolate anion on the electrophilic carbonyl carbon. The product is isolated via vacuum filtration and washed with cold water to remove unreacted starting materials (yield: 75–80%).
Table 1: Reaction Conditions for Thiazole Synthesis
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–6 hours |
| Yield | 75–80% |
Preparation of 1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Coupling the thiazole amine with a pyrazole precursor requires careful control of regioselectivity and reaction kinetics.
Synthesis of 3-Methyl-1H-pyrazol-5-amine
3-Methyl-1H-pyrazol-5-amine is synthesized via cyclocondensation of ethyl acetoacetate with hydrazine hydrate in refluxing ethanol. The reaction proceeds through enolate formation followed by intramolecular cyclization, yielding the pyrazole ring (yield: 70–75%). Excess hydrazine is neutralized with acetic acid, and the product is recrystallized from ethanol.
Coupling Thiazole and Pyrazole Moieties
The thiazol-2-amine and pyrazol-5-amine are coupled using a Buchwald–Hartwig amination or Ullmann-type coupling. Copper(I) iodide and trans-1,2-diaminocyclohexane in dimethylformamide (DMF) at 110°C facilitate the formation of the C–N bond between the thiazole and pyrazole. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via column chromatography (silica gel, ethyl acetate/hexane) (yield: 60–65%).
Acylation to Form N-{1-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide
The final step introduces the methoxyacetamide group via nucleophilic acyl substitution.
Chloroacetylation of Pyrazole Amine
The pyrazole-thiazole amine intermediate is reacted with chloroacetyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH of 8–9. The reaction mixture is stirred at 0°C for 1 hour, followed by room temperature for 4 hours, yielding N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide (yield: 80–85%).
Methoxy Group Substitution
The chloroacetamide intermediate undergoes nucleophilic substitution with sodium methoxide in methanol. The reaction is conducted at 50°C for 6 hours, with TLC confirming complete displacement of the chloride. The product is precipitated by adding ice-cold water, filtered, and dried under vacuum (yield: 70–75%).
Table 2: Acylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Base | Sodium methoxide |
| Temperature | 50°C |
| Reaction Time | 6 hours |
| Yield | 70–75% |
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 413.2 [M+H]⁺.
Optimization of Reaction Conditions
Q & A
Q. What are the common synthetic routes for N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the pyrazole and thiazole rings via reaction of hydrazine derivatives with diketones or thioureas .
- Thioacetamide coupling : Introduction of the methoxyacetamide group using 2-chloroacetonitrile or similar reagents under basic conditions (e.g., NaOH) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .
Q. Optimization strategies :
- Catalyst screening : Zeolite (Y-H) or pyridine to enhance reaction efficiency .
- Temperature control : Reflux conditions (e.g., 150°C) for cyclization steps .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
Q. What spectroscopic and computational methods are used to confirm the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and connectivity .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O, N-H stretches) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray crystallography : Resolve crystallographic disorder using SHELXL (SHELX suite) for high-resolution data .
- Computational tools : Multiwfn for electron density topology analysis (e.g., electrostatic potential mapping) .
Q. What preliminary biological screening assays are recommended for this compound?
Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across structurally similar analogs?
Answer: Contradictions may arise from:
Q. Methodological approaches :
Q. Table 1. SAR Comparison of Analogs
| Compound Feature | Bioactivity Trend | Reference |
|---|---|---|
| Thiazole + ethoxyphenyl | Enhanced antimicrobial | |
| Pyrazole + methoxyacetamide | Selective kinase inhibition |
Q. What strategies improve synthetic yield for large-scale production in academic settings?
Answer:
- Design of Experiments (DoE) : Screen variables (e.g., solvent polarity, catalyst loading) using factorial design .
- Microwave-assisted synthesis : Reduce reaction time for cyclization steps .
- In situ monitoring : ReactIR or HPLC to identify intermediate bottlenecks .
Case study : Substituting DMF with acetonitrile increased yield by 20% in thioacetamide coupling .
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed for this compound?
Answer:
- Data collection : Use synchrotron radiation for high-resolution datasets .
- Refinement tools : SHELXL’s TWIN/BASF commands for twinned data .
- Disorder modeling : PART/TEMP restraints for flexible ethoxyphenyl groups .
Example : A similar thiazole derivative required anisotropic displacement parameters (ADPs) to model thermal motion .
Q. What computational methods elucidate electronic interactions influencing bioactivity?
Answer:
- Electrostatic potential (ESP) maps : Generated via Multiwfn to predict nucleophilic/electrophilic sites .
- Mulliken population analysis : Quantify charge distribution on heteroatoms (e.g., thiazole sulfur) .
- Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., 50 ns trajectories) .
Q. How can researchers validate target engagement in cellular assays?
Answer:
- Chemical proteomics : Use biotinylated probes to pull down binding proteins .
- Thermal shift assays (TSA) : Monitor protein melting temperature shifts upon compound binding .
- CRISPR-Cas9 knockout : Confirm activity loss in target gene-deficient cell lines .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
